molecular formula C5H9NO B063343 N-Methyl-d3-2-pyrrolidinone-d6 CAS No. 185964-60-7

N-Methyl-d3-2-pyrrolidinone-d6

Cat. No.: B063343
CAS No.: 185964-60-7
M. Wt: 108.19 g/mol
InChI Key: SECXISVLQFMRJM-YNSOAAEFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Methyl-d3-2-pyrrolidinone-d6 is a useful research compound. Its molecular formula is C5H9NO and its molecular weight is 108.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Solvation of Amides in Solvents : N-Methyl-2-pyrrolidinone is studied for its solvation properties in solvents like DMSO-d6 and CDCl3. The study highlights the ability of these solvents to solvate amide molecules and their association in solutions, which is significant for understanding chemical interactions and reactions in these solvents (Molchanov & Gryff-Keller, 2017).

  • Molecular Structure Analysis : The molecular structure of N-methyl-2-pyrrolidinone is analyzed to understand the specific intermolecular hydrogen bonds it forms. This understanding is crucial for applications in molecular design and crystallography (Müller, Lutz, & Harder, 1996).

  • Phase Diagrams in Chemical Systems : Research on phase diagrams involving N-methyl-2-pyrrolidinone and various organic compounds like benzene and toluene provides insights into compound formation and chemical interactions, which are essential for developing new chemical processes and materials (Domańska & Letcher, 2000).

  • Atmospheric Chemistry and Environmental Impact : Studies on the atmospheric reactions of N-methyl-2-pyrrolidinone with various radicals offer insights into its environmental impact, particularly its atmospheric lifetime and reaction products. This information is vital for assessing the environmental safety of chemicals (Aschmann & Atkinson, 1999).

  • Drug Residue Analysis in Animal Tissues : N-Methyl-d3-2-pyrrolidinone-d6 is used as an internal standard in the analysis of N-methyl-2-pyrrolidinone residues in swine liver, highlighting its application in veterinary drug residue analysis, which is crucial for food safety and drug monitoring (Liu et al., 2010).

  • Polymer Science : In the field of polymer science, N-methyl-2-pyrrolidinone is used to study the crystallization of polymers like polyimides, providing insights into material properties and processing techniques (Wang et al., 1989).

Mechanism of Action

The mechanism of action of “N-Methyl-d3-2-pyrrolidinone-d6” involves facilitating the bonding of TBA + with aluminosilicate by breaking the hydration layer around them, thus reducing the apparent nucleation activation energy and accelerating the nucleation process .

Safety and Hazards

“N-Methyl-d3-2-pyrrolidinone-d6” is combustible and causes skin and eye irritation . It may cause respiratory irritation and may damage fertility or the unborn child . It is recommended to use only outdoors or in a well-ventilated area and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

“N-Methyl-d3-2-pyrrolidinone-d6” can be used to investigate the mechanistic study of base-catalyzed carbon-alkylation of potassium enolates with styrenes via a metal–ene reaction . This suggests potential future directions in the study of carbon-alkylation reactions.

Properties

IUPAC Name

3,3,4,4,5,5-hexadeuterio-1-(trideuteriomethyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO/c1-6-4-2-3-5(6)7/h2-4H2,1H3/i1D3,2D2,3D2,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SECXISVLQFMRJM-YNSOAAEFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(=O)N(C(C1([2H])[2H])([2H])[2H])C([2H])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10584442
Record name 1-(~2~H_3_)Methyl(~2~H_6_)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185964-60-7
Record name 1-(~2~H_3_)Methyl(~2~H_6_)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 185964-60-7
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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